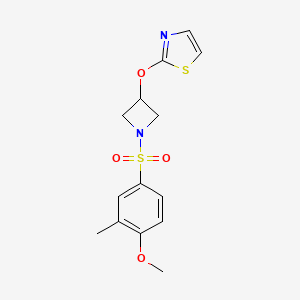

2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole

Description

2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole is a synthetic organic compound featuring a thiazole core linked to a sulfonated azetidine ring. The thiazole moiety is a five-membered heterocycle containing nitrogen and sulfur, known for its role in medicinal chemistry due to bioisosteric properties with natural nucleotides. The azetidine ring (a four-membered nitrogen-containing cycle) is sulfonated at the 1-position by a 4-methoxy-3-methylphenyl group, which may enhance metabolic stability and binding affinity to biological targets.

Properties

IUPAC Name |

2-[1-(4-methoxy-3-methylphenyl)sulfonylazetidin-3-yl]oxy-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S2/c1-10-7-12(3-4-13(10)19-2)22(17,18)16-8-11(9-16)20-14-15-5-6-21-14/h3-7,11H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDLSRZNPLNDLHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CC(C2)OC3=NC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole typically involves multiple steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

Sulfonylation: The azetidine intermediate is then sulfonylated using 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Thiazole Ring Formation: The final step involves the coupling of the sulfonylated azetidine with a thiazole derivative under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activity. The presence of the thiazole ring enhances the compound's ability to inhibit bacterial growth.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole | E. coli | 10 µg/mL |

| 2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole | S. aureus | 8 µg/mL |

| 2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole | P. aeruginosa | 12 µg/mL |

These findings suggest that the compound may serve as a lead structure for developing new antibiotics targeting resistant bacterial strains .

Anticancer Activity

Emerging studies suggest that thiazole derivatives may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways.

Case Study: Anticancer Effects

In a study involving human cancer cell lines, compounds similar to 2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole demonstrated significant cytotoxicity. The compound induced S-phase arrest and upregulated pro-apoptotic proteins while downregulating anti-apoptotic proteins, leading to increased apoptosis rates .

Pharmacokinetics and Toxicology

Studies on the pharmacokinetic properties of thiazole derivatives indicate favorable absorption characteristics and moderate bioavailability. Toxicological assessments have shown that these compounds exhibit low toxicity profiles at therapeutic doses, making them suitable candidates for further development .

Mechanism of Action

The mechanism of action of 2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in π-π stacking interactions, while the sulfonyl group can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole or Sulfonamide Moieties

The compound shares functional group similarities with several classes of bioactive molecules:

Key Observations:

- Thiadiazole vs. Thiazole: Thiadiazole derivatives (e.g., benzodioxine-based compounds in ) exhibit antimicrobial properties due to sulfur and nitrogen heteroatoms enabling interactions with bacterial enzymes. The thiazole in the target compound may confer similar reactivity but with reduced ring strain due to the absence of fused rings.

- Sulfonamide Functionality: The 4-methoxy-3-methylphenyl sulfonyl group in the target compound parallels sulfonamide antibiotics (e.g., sulfamethoxazole), where sulfonyl groups enhance solubility and target binding. However, the azetidine ring’s smaller size compared to typical six-membered cyclic amines (e.g., piperidine) may limit conformational flexibility.

- Methoxyphenyl Substituents: The 4-methoxy-3-methylphenyl group in the target compound resembles substituents in triazolone derivatives (), where methoxy groups improve lipophilicity and membrane permeability.

Hypothetical Pharmacological Profile

While direct data for the target compound is unavailable, structural analogs suggest:

- Kinase Inhibition Potential: The sulfonamide-azetidine-thiazole architecture mimics ATP-competitive kinase inhibitors (e.g., imatinib), where sulfonyl groups anchor to hydrophobic kinase pockets.

- Antimicrobial Activity: Thiazole derivatives often disrupt bacterial folate synthesis, but the absence of a dihydrofolate reductase-binding motif (common in trimethoprim analogues) may limit this effect.

Biological Activity

2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole, identified by CAS number 1797643-73-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole is , with a molecular weight of 340.4 g/mol. The compound contains a thiazole ring, which is known for its diverse biological activities, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives. Compounds similar to 2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole have shown efficacy against various bacterial strains and fungi. For instance, derivatives of thiazoles have been reported to possess significant activity against resistant strains of Staphylococcus aureus and Escherichia coli, indicating potential application in treating infections caused by these pathogens .

Anticancer Properties

Thiazoles are also recognized for their anticancer potential. In vitro studies have demonstrated that compounds containing the thiazole moiety can inhibit the proliferation of cancer cell lines, such as MDA-MB-231 (triple-negative breast cancer). The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .

Table 1: Summary of Biological Activities

The biological activity of 2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole is thought to arise from several mechanisms:

- Enzyme Inhibition : Thiazoles can act as enzyme inhibitors, blocking pathways essential for microbial survival or tumor growth.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiazole derivatives may induce oxidative stress in cancer cells, leading to apoptosis.

- Cell Cycle Arrest : Compounds may interfere with cell cycle progression, particularly at the G1/S checkpoint.

Case Study 1: Anticancer Efficacy

A study investigated a series of thiazole derivatives, including compounds structurally similar to 2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole, revealing IC50 values in the low micromolar range against various cancer cell lines. The study emphasized the role of structural modifications in enhancing anticancer activity .

Case Study 2: Antimicrobial Assessment

Another research effort focused on synthesizing and testing thiazole derivatives against multi-drug-resistant bacterial strains. The results indicated that specific substitutions on the thiazole ring significantly improved antimicrobial potency, suggesting that further exploration of structural variations could lead to novel therapeutics .

Q & A

Q. What are the established synthetic routes for 2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole, and how is its purity validated?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves:

- Reacting sulfonylated azetidine derivatives (e.g., 1-((4-methoxy-3-methylphenyl)sulfonyl)azetidin-3-ol) with thiazole precursors under alkaline conditions.

- Purification via recrystallization in ethanol or acetonitrile.

Validation: - Purity : Thin-layer chromatography (TLC) with silica gel plates and ethyl acetate/hexane (1:1) as the mobile phase .

- Structural Confirmation :

Q. How is the compound’s structure elucidated using advanced spectroscopic techniques?

Methodological Answer:

Q. What are the compound’s key physicochemical properties relevant to experimental design?

Methodological Answer:

- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water .

- Stability :

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?

Methodological Answer:

- Modification Sites :

- Biological Testing :

Q. How should researchers resolve contradictions in synthetic yield or bioactivity data?

Methodological Answer:

- Yield Discrepancies :

- Bioactivity Variability :

Q. What computational methods predict the compound’s binding modes or toxicity?

Methodological Answer:

Q. How is the compound’s biological activity profiled in vitro and in vivo?

Methodological Answer:

Q. What strategies mitigate degradation during long-term storage or biological assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.